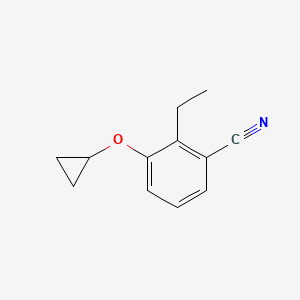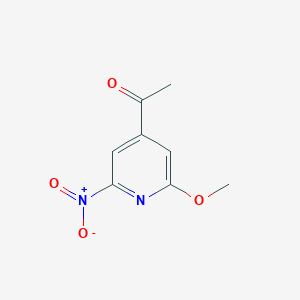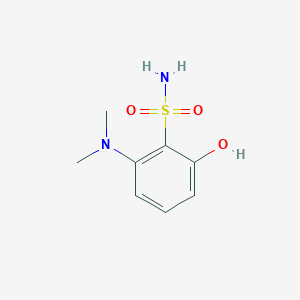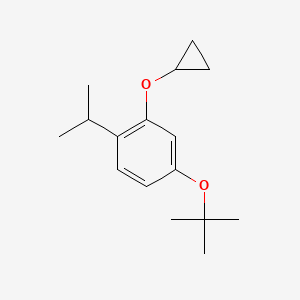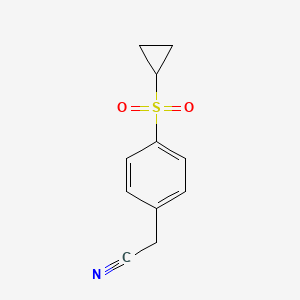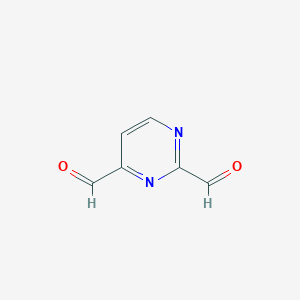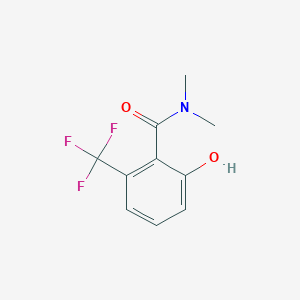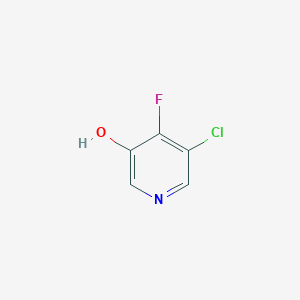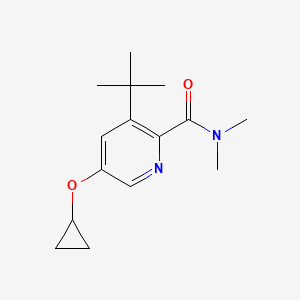
5-Acetyl-6-hydroxynicotinaldehyde
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
5-Acetyl-6-hydroxynicotinaldehyde is an organic compound with the molecular formula C8H7NO3 It is a derivative of nicotinaldehyde, featuring both acetyl and hydroxyl functional groups
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: The synthesis of 5-Acetyl-6-hydroxynicotinaldehyde typically involves the functionalization of nicotinaldehyde. One common method is the acetylation of 6-hydroxynicotinaldehyde using acetic anhydride or acetyl chloride in the presence of a base such as pyridine. The reaction is usually carried out under reflux conditions to ensure complete conversion.
Industrial Production Methods: In an industrial setting, the production of this compound may involve a multi-step process starting from readily available precursors. The process includes the selective hydroxylation of nicotinaldehyde followed by acetylation. The reaction conditions are optimized to maximize yield and purity, often involving the use of catalysts and controlled temperature and pressure conditions.
Analyse Chemischer Reaktionen
Types of Reactions: 5-Acetyl-6-hydroxynicotinaldehyde undergoes various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form a ketone or carboxylic acid.
Reduction: The aldehyde group can be reduced to form an alcohol.
Substitution: The acetyl group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are used.
Substitution: Nucleophiles such as amines or thiols can be used under basic or acidic conditions.
Major Products:
Oxidation: Formation of 5-acetyl-6-oxonicotinaldehyde or 5-acetyl-6-carboxynicotinaldehyde.
Reduction: Formation of 5-acetyl-6-hydroxynicotinol.
Substitution: Formation of various substituted derivatives depending on the nucleophile used.
Wissenschaftliche Forschungsanwendungen
5-Acetyl-6-hydroxynicotinaldehyde has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Studied for its potential biological activities, including antimicrobial and antioxidant properties.
Medicine: Investigated for its potential therapeutic effects, particularly in the development of new drugs.
Industry: Utilized in the production of specialty chemicals and materials.
Wirkmechanismus
The mechanism of action of 5-Acetyl-6-hydroxynicotinaldehyde involves its interaction with various molecular targets. The compound can act as an electrophile due to the presence of the aldehyde group, allowing it to form covalent bonds with nucleophilic sites in biological molecules. This interaction can lead to the modulation of enzyme activity or the alteration of cellular signaling pathways.
Vergleich Mit ähnlichen Verbindungen
6-Hydroxynicotinaldehyde: Lacks the acetyl group, making it less reactive in certain chemical reactions.
5-Acetyl-2-hydroxynicotinaldehyde: Similar structure but with the hydroxyl group in a different position, leading to different reactivity and properties.
Uniqueness: 5-Acetyl-6-hydroxynicotinaldehyde is unique due to the specific positioning of the acetyl and hydroxyl groups, which confer distinct chemical reactivity and potential biological activities. This makes it a valuable compound for various applications in research and industry.
Eigenschaften
Molekularformel |
C8H7NO3 |
|---|---|
Molekulargewicht |
165.15 g/mol |
IUPAC-Name |
5-acetyl-6-oxo-1H-pyridine-3-carbaldehyde |
InChI |
InChI=1S/C8H7NO3/c1-5(11)7-2-6(4-10)3-9-8(7)12/h2-4H,1H3,(H,9,12) |
InChI-Schlüssel |
DLGKJMPZAIHODZ-UHFFFAOYSA-N |
Kanonische SMILES |
CC(=O)C1=CC(=CNC1=O)C=O |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



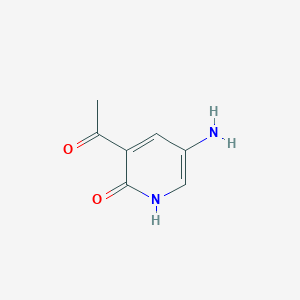
![2-[2-(Carboxymethyl)azetidin-3-yl]acetic acid](/img/structure/B14848048.png)
